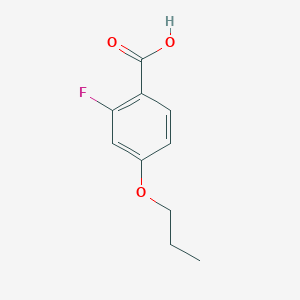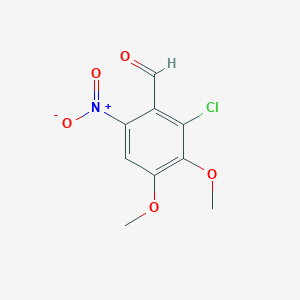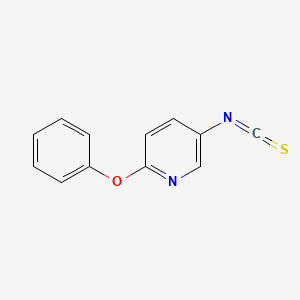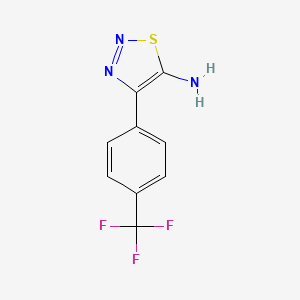
4-(4-三氟甲基苯基)-1,2,3-噻二唑-5-胺
描述
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用机制
Target of Action
This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biological molecules to exert its effects.
Mode of Action
Compounds containing a trifluoromethyl group have been found to exhibit high reactivity , which could influence its interaction with its targets.
Result of Action
As a specialty product for proteomics research , it may have potential applications in studying protein function and interactions.
Action Environment
The action, efficacy, and stability of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine can be influenced by various environmental factors. For instance, the compound’s vapors may form explosive mixtures with air , suggesting that it should be handled with care in a controlled environment.
生化分析
Biochemical Properties
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with calcitonin gene-related peptide (CGRP) receptors, which are involved in pain signaling pathways . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in leukemia cell lines such as K562 and HeLa human cervical carcinoma cells, this compound exhibits cytotoxic effects, indicating its potential as an anti-cancer agent . Additionally, it affects cell signaling pathways by modulating the activity of specific receptors and enzymes involved in these pathways.
Molecular Mechanism
At the molecular level, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This compound can inhibit or activate enzymes, thereby altering biochemical pathways. For instance, its interaction with CGRP receptors results in the inhibition of pain signaling . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may vary depending on the duration of exposure and the specific cellular context.
Dosage Effects in Animal Models
In animal models, the effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine vary with different dosages. At lower doses, it may exhibit beneficial effects such as pain relief or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including potential damage to organs or tissues . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of specific metabolites . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and its overall effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular function.
准备方法
The synthesis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(Trifluoromethyl)aniline and thiosemicarbazide.
Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where thiosemicarbazide reacts with 4-(Trifluoromethyl)aniline under acidic conditions to form the thiadiazole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylhydrazine: This compound also contains a trifluoromethyl group and is used in similar applications, but it has different reactivity and biological properties.
4-(Trifluoromethyl)phenyl isocyanate: This compound is used in the synthesis of fluorescent chemosensors and has unique chemical properties compared to 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
4-(Trifluoromethyl)phenol: This compound is used in the synthesis of various pharmaceuticals and agrochemicals, but it has different chemical reactivity and applications.
The uniqueness of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-5(2-4-6)7-8(13)16-15-14-7/h1-4H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRRYYGDXSCNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SN=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381702 | |
| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423769-76-0 | |
| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423769-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,3-dimethoxyphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1596750.png)
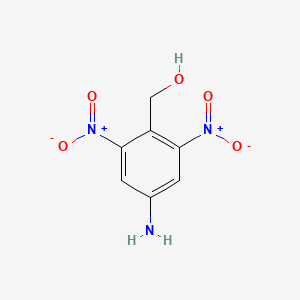
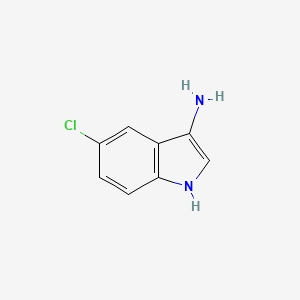
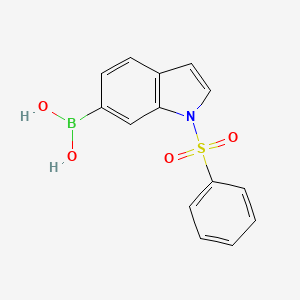
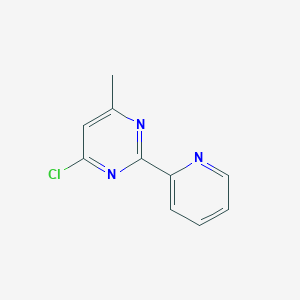
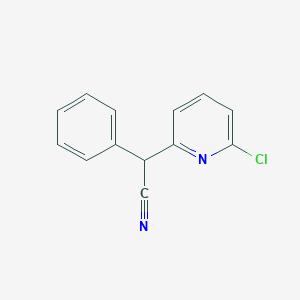

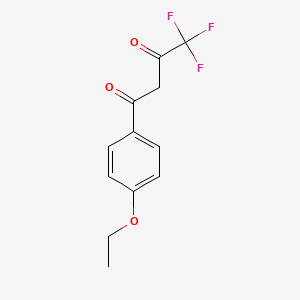
![3-Amino-2-[(2-aminoethyl)amino]benzoic acid](/img/structure/B1596762.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetic acid](/img/structure/B1596765.png)
